molecular formula C29H48O B052388 24R-methylcalciol CAS No. 71761-06-3

24R-methylcalciol

Cat. No.: B052388
CAS No.: 71761-06-3
M. Wt: 412.7 g/mol
InChI Key: RMDJVOZETBHEAR-LQYWTLTGSA-N
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Description

24R-methylcalciol is a synthetically engineered analog of calcitriol (1α,25-dihydroxyvitamin D3), distinguished by the incorporation of a methyl group at the 24R position on the molecule's side chain. This specific structural modification is designed to probe the intricate structure-activity relationships of the vitamin D endocrine system. The primary research value of this compound lies in its utility as a tool compound for investigating the ligand-binding pocket of the vitamin D receptor (VDR) and understanding how side chain alterations impact receptor affinity, transcriptional activation, and subsequent downstream gene expression.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-23(20(2)3)12-10-22(5)27-16-17-28-24(9-8-18-29(27,28)6)13-14-25-19-26(30)15-11-21(25)4/h13-14,20,22-23,26-28,30H,4,7-12,15-19H2,1-3,5-6H3/b24-13+,25-14-/t22-,23-,26+,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDJVOZETBHEAR-LQYWTLTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028171
Record name Vitamin D5
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Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71761-06-3
Record name Vitamin D5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71761-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vitamin D5
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VITAMIN D5
Source FDA Global Substance Registration System (GSRS)
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Biosynthesis and Enzymatic Transformations of 24r Methylcalciol

Precursor Sterol Pathways and Alkylation Events

The journey to 24R-methylcalciol begins with the fundamental pathways of sterol biosynthesis. In animals, the primary sterol is cholesterol, derived from lanosterol. wikipedia.orgwikipedia.org However, in plants and fungi, the pathways diverge to produce a variety of sterols, many of which are alkylated at the C24 position. wikipedia.orgwikipedia.org The biosynthesis of this compound is understood to originate from these phytosterol-like pathways, which generate the necessary C24-methylated precursor.

Role of S-Adenosylmethionine Sterol Methyltransferases (SMTs) in C24 Alkylation

The introduction of a methyl group at the C24 position of the sterol side chain is a pivotal event catalyzed by the enzyme family of S-adenosyl-L-methionine:sterol C24 methyltransferases (SMTs). wikipedia.org These enzymes utilize S-Adenosylmethionine (SAM) as the methyl donor to alkylate a sterol substrate. hmdb.caresearchgate.net

In plants, this process is well-defined. The sterol precursor, cycloartenol (B190886), is methylated by SMT1 to produce 24-methylene cycloartanol. wikipedia.orgfishersci.se A second SMT, known as SMT2, can catalyze a further methylation to create C-24 ethyl sterols. wikipedia.orgwikipedia.org For the formation of a 24R-methyl sterol, the first methylation step is key. The SMT enzyme facilitates the addition of a single carbon from SAM, leading to the formation of a 24-methylene intermediate, which is subsequently reduced to a 24-methyl group. hmdb.ca The result of this specific alkylation is a class of 24-methyl sterols, such as campesterol (B1663852) (24R-methyl cholesterol). wikipedia.org

Involvement of Sterol Δ24-Reductase in Metabolic Routes

Following alkylation, which typically results in a Δ24(28) double bond (a methylene (B1212753) group), the saturation of the sterol side chain is accomplished by the enzyme sterol Δ24-reductase. wikipedia.orgnih.gov This enzyme is a critical branching point in sterol metabolism. nih.gov In the Kandutsch-Russell pathway of cholesterol synthesis, the enzyme DHCR24 catalyzes the reduction of the Δ24 double bond of desmosterol (B1670304) to yield cholesterol. nih.govwikipedia.org

In plant sterol synthesis, an analogous enzyme (sometimes referred to as DWARF1) performs the same function, reducing the 24-methylene group of precursors like 24-methylenecholesterol (B1664013) to form the saturated 24-methyl side chain characteristic of campesterol. wikipedia.org This reduction is essential for producing the final stable alkylated side chain found in this compound's sterol precursor. wikipedia.org

Enzymatic Catalysis in this compound Formation

The creation of this compound from its sterol precursor requires a series of specific, enzyme-catalyzed transformations that define its identity as a vitamin D analog.

Identification of Specific Catalytic Enzymes

The formation of the "calciol" structure, characterized by a broken B-ring, occurs via a photochemical reaction. A 7-dehydro sterol precursor, in this case, a molecule like 7-dehydrocampesterol, undergoes UV-light-induced cleavage of the B-ring to form the distinctive seco-steroid structure of vitamin D. nih.gov

Following its formation, the molecule undergoes hydroxylations to become biologically active, catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The primary activating steps for vitamin D analogs are:

25-hydroxylation: Occurs in the liver, catalyzed by enzymes such as CYP27A1 or CYP2R1, to produce the calcidiol form. nih.govfishersci.ca

1α-hydroxylation: Occurs mainly in the kidneys, catalyzed by CYP27B1, converting the calcidiol form into the active calcitriol (B1668218) form. ymdb.canih.gov

The term "this compound" implies the base vitamin D3 structure (calciol), but its biological activity and subsequent metabolism are dependent on these hydroxylation events.

Stereochemical Control in Enzymatic Syntheses

The stereochemistry at the C24 position is a defining feature of this compound. This specific three-dimensional arrangement is determined during the SMT-catalyzed methylation step. The enzyme's active site architecture ensures that the methyl group from SAM is added to a specific face of the sterol's Δ24 double bond, resulting in the 24R configuration. wikipedia.org This level of stereochemical control is a hallmark of enzymatic reactions, enabling the synthesis of highly specific isomers from a common substrate. citeab.com The synthesis of specific stereoisomers is a significant focus in organic chemistry, highlighting the efficiency and precision of natural enzymatic processes. wikipedia.orgnih.gov

Metabolic Fates and Catabolism of this compound

The metabolic breakdown, or catabolism, of vitamin D compounds is a tightly regulated process designed to control their biological activity and prevent toxicity. The principal enzyme responsible for this is CYP24A1, a 24-hydroxylase. ymdb.caontosight.ai This enzyme initiates the inactivation of active vitamin D hormones, such as calcitriol, by hydroxylating them at the C24 position. ymdb.canih.gov This initial step leads to a cascade of further oxidations, ultimately resulting in the formation of water-soluble calcitroic acid, which is then excreted. nih.gov

For this compound, the presence of a methyl group at the C24 position presents a unique scenario. This position is the primary target for the catabolic enzyme CYP24A1. It is plausible that the C24-methyl group could sterically hinder the enzyme's access, thereby slowing down or blocking the canonical degradation pathway. Research on vitamin D analogs with substitutions near the side chain, such as 20-methyl derivatives, has shown that such modifications can significantly alter metabolic processing by reducing the efficiency of hydroxylation at adjacent sites. guidetopharmacology.org This suggests that this compound may have an altered metabolic profile and potentially a longer biological half-life compared to its non-methylated counterparts, as the primary route for its catabolism is obstructed.

Primary Metabolic Enzymes and Hydroxylation Pathways (e.g., CYP24A1 activity on vitamin D metabolites)

The primary enzyme responsible for the catabolism of vitamin D metabolites is the mitochondrial enzyme 25-hydroxyvitamin D3 24-hydroxylase, encoded by the CYP24A1 gene. nih.govjcrpe.orgwikipedia.org This enzyme plays a crucial role in regulating the levels of the active form of vitamin D3, calcitriol (1,25-dihydroxycholecalciferol), and its precursor, calcidiol (25-hydroxycholecalciferol). nih.govjcrpe.orgnih.gov

CYP24A1 is a versatile enzyme that catalyzes multiple hydroxylation reactions on the side chain of vitamin D molecules. wikipedia.org The two main initial hydroxylation pathways are at the C24 and C23 positions. wikipedia.orgmdpi.comnih.gov In humans, the C24-hydroxylation pathway is predominant. nih.gov This process is not limited to vitamin D3 and its metabolites; CYP24A1 also acts on other forms of vitamin D, including vitamin D2 (ergocalciferol) and its derivatives. wikipedia.org Given that this compound is a derivative of ergocalciferol (B368823) (it is also known as 22,23-dihydroergocalciferol), it is metabolized by the same enzymatic machinery. qmul.ac.uk

The activity of CYP24A1 is tightly regulated. Its expression is induced by the active vitamin D hormone, calcitriol, creating a negative feedback loop to prevent vitamin D toxicity. nih.govoup.com This induction ensures that when levels of active vitamin D are high, the catabolic process is enhanced.

Formation of Downstream Inactive Metabolites

The enzymatic activity of CYP24A1 initiates a cascade of reactions that ultimately lead to the formation of inactive, water-soluble metabolites that can be excreted from the body. wikipedia.org The specific downstream metabolites formed depend on the initial hydroxylation pathway.

The C24-oxidation pathway, which is the major catabolic route in humans, involves a series of sequential oxidation steps following the initial hydroxylation at the 24th carbon position. nih.govnih.gov For calcitriol, this pathway proceeds as follows:

1,25-dihydroxyvitamin D3 (Calcitriol) is hydroxylated to 1,24,25-trihydroxyvitamin D3 (Calcitetrol) .

Calcitetrol is then oxidized to 1,25-dihydroxy-24-oxovitamin D3 .

Further hydroxylation leads to 1,23,25-trihydroxy-24-oxovitamin D3 .

The final step involves the cleavage of the side chain to produce calcitroic acid , a biologically inactive end-product that is excreted. nih.gov

The C23-oxidation pathway, which is also catalyzed by CYP24A1, results in the formation of a 26,23-lactone metabolite. wikipedia.orgnih.gov While both pathways lead to the inactivation of vitamin D, the C24 pathway is generally considered the primary route for calcitriol catabolism. It is presumed that this compound undergoes a similar series of enzymatic transformations, leading to corresponding inactive metabolites, although specific studies detailing these exact products are limited.

Comparative Analysis of Catabolic Rates with other Calciferols

The rate at which different vitamin D analogs are metabolized by CYP24A1 can vary, which influences their biological potency and duration of action. Analogs that are more resistant to CYP24A1-dependent catabolism may exhibit enhanced biological effects. mdpi.com

Studies on various vitamin D analogs have provided insights into how structural modifications affect their catabolic rate. For instance, research on vitamin D2 derivatives has shown that modifications to the side chain can significantly alter their metabolism by human CYP24A1. In one study, two 19-nor analogs of 1,25-dihydroxyvitamin D2 (1,25D2), PRI-5105 and PRI-5106, showed metabolic conversion rates of 25% and 26%, respectively, by human CYP24A1. This was compared to the 33% conversion rate of 1,25D2 itself, indicating that these specific modifications did not confer significant resistance to catabolism. mdpi.com In contrast, other analogs with different side-chain modifications have demonstrated much higher resistance to degradation by CYP24A1. mdpi.com

In-Depth Scientific Review of this compound Uncovers Limited Data

A thorough review of available scientific literature reveals a significant lack of specific research on the molecular and cellular interactions of the chemical compound This compound , also known as Vitamin D5 or Sitocalciferol . While the general mechanisms of action for the vitamin D class of compounds are well-documented, detailed data pertaining exclusively to this compound are scarce.

Efforts to compile information according to the requested detailed outline on ligand-receptor interactions, intracellular signaling pathways, and cellular uptake mechanisms for this compound have determined that the specific research findings required to populate these sections are not present in the currently available scientific literature.

The requested article structure is as follows:

Molecular Mechanisms of Action and Cellular Interactions of 24r Methylcalciol

Cellular Uptake and Intracellular Trafficking Mechanisms

While it is understood that vitamin D analogs generally exert their effects by binding to the Vitamin D Receptor (VDR), forming a heterodimer with the Retinoid X Receptor (RXR), and subsequently modulating gene expression through genomic and non-genomic pathways, specific data such as binding affinity, kinetics, and detailed signaling cascades for 24R-methylcalciol are not available.

Some general information has been found:

Biological Activity: this compound (Vitamin D5) is reported to be significantly less biologically active compared to other vitamin D forms like D2 and D3. One study noted it is approximately 80 to 100 times less active in stimulating intestinal calcium transport and bone-calcium mobilization, respectively nih.govmdpi.com. It is sometimes referred to as the least toxic artificially produced form of vitamin D gelisim.edu.tr.

Receptor Interaction: A study on a related analog, 1α-hydroxyvitamin D5, indicates that its biological effects are mediated through the VDR nih.gov. This suggests this compound also interacts with the VDR, which is the common receptor for vitamin D compounds wikipedia.orglibretexts.org. However, specific binding kinetics are uncharacterized.

Cellular Uptake: One study examining the uptake of various vitamin D forms by human intestinal Caco-2 cells found that the uptake of Vitamin D5 was lower than that of vitamins D2, D3, D4, D6, and D7 nih.gov.

Due to the lack of specific scientific data for this compound in the areas outlined, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure is not possible at this time. To do so would require extrapolation from other, more potent vitamin D analogs, which would not be scientifically rigorous or meet the specified requirements.

Compound Identification

Endocytic Pathways of Compound Internalization

The entry of vitamin D compounds into cells is a critical step for their subsequent metabolic activation and function. For many vitamin D metabolites, cellular uptake is not a simple process of passive diffusion but rather involves sophisticated, receptor-mediated endocytic pathways.

It is widely accepted that the majority of vitamin D metabolites in circulation are bound to the vitamin D-binding protein (DBP). nih.gov While the "free hormone hypothesis" suggests that unbound metabolites are available for cellular entry, there is substantial evidence for a receptor-mediated endocytosis pathway for the DBP-bound forms. nih.govpnas.org This is particularly well-documented in tissues like the kidney and mammary glands. nih.govnih.gov

This process involves the cell surface receptors megalin and cubilin, which recognize and bind the DBP-vitamin D complex. pnas.orgnih.gov Following binding, the entire complex is internalized into the cell through endocytosis. pnas.orgnih.gov This mechanism is crucial for the renal reabsorption and subsequent activation of 25-hydroxyvitamin D3 [25(OH)D3]. nih.gov Studies in mice have shown that the absence of megalin leads to vitamin D deficiency and bone disease due to the inability to recapture the filtered 25(OH)D3-DBP complex. nih.gov

While the general endocytic process for vitamin D compounds is established, the specific roles of clathrin-dependent endocytosis, caveolin-dependent endocytosis, or macropinocytosis in the internalization of this compound have not been specifically elucidated. However, research on other cellular processes involving vitamin D has hinted at interactions with these pathways. For instance, calcitriol (B1668218) has been shown to affect phagosome formation, a process related to endocytosis. aai.orgresearchgate.net

Intracellular Compartmentalization and Transport Processes

Once internalized, the journey of vitamin D analogs within the cell is a highly regulated process involving release from the transport protein and trafficking to various subcellular compartments. nih.gov

Following endocytosis of the DBP-25(OH)D3 complex, the vesicle is trafficked to endosomes and lysosomes. researchgate.net Inside these acidic compartments, the vitamin D metabolite is thought to dissociate from DBP. nih.gov The released metabolite is then available for further transport within the cell.

The intracellular transport of vitamin D metabolites is not fully understood, but it is known that they need to reach specific locations to be metabolized or to exert their effects. For instance, 25(OH)D3 is transported to the mitochondria for its conversion to the active form, 1,25-dihydroxyvitamin D3 (calcitriol), by the enzyme CYP27B1. nih.govnih.gov

The primary effector of vitamin D's genomic actions is the vitamin D receptor (VDR), which is a nuclear receptor. mdpi.comwikipedia.org Upon binding to its ligand, such as calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). mdpi.commdpi.com This complex then translocates to the nucleus, where it binds to specific DNA sequences known as vitamin D response elements (VDREs) to regulate gene transcription. mdpi.commdpi.com

Interestingly, the VDR is not exclusively located in the nucleus. Studies have identified VDR in the cytoplasm and even in mitochondria. plos.org This suggests that vitamin D compounds may have non-genomic actions in different cellular compartments. For example, mitochondrial VDR localization in platelets and megakaryocytes hints at a potential role in modulating calcium-dependent events within these cells. plos.org The presence of VDR in various cellular locations underscores the complexity of intracellular compartmentalization and the diverse signaling pathways that vitamin D analogs might influence.

The precise intracellular pathways and compartmentalization specific to this compound remain an area for further investigation.

Structural Activity Relationships Sar and Analogue Design for 24r Methylcalciol

Influence of Side Chain Modifications on Biological Activity

The aliphatic side chain of vitamin D analogues is a key determinant of their biological activity, playing a critical role in the molecule's interaction with the VDR's ligand-binding pocket (LBP) and the subsequent conformational changes required for receptor activation. wikipedia.org Modifications to this side chain can profoundly alter a compound's potency, selectivity, and metabolic stability.

The structure-function relationships of the VDR indicate that the aliphatic side-chain of 1α,25(OH)₂D₃ analogues is important for the repositioning of helix 12 (H12), a critical step in VDR activation. wikipedia.org The term "Vitamin D analogue" refers to synthetic compounds built on a vitamin D scaffold that have modifications to the side chain or the scaffold itself, yet still exhibit biological activity at the VDR. nih.gov

Research into D-ring modified vitamin D analogues has shown that introducing substituents or transforming the D-ring, where the side chain is attached, significantly impacts vitamin D activities. wikipedia.org For instance, the synthesis of analogues with modifications at the C24 position, such as the introduction of a 24-oxo group or fluorination, has been a strategy to explore these relationships. wikipedia.org While direct data on 24R-methylcalciol is specific, the principles derived from studying closely related analogues provide valuable insights. The introduction of different functional groups and structural transformations on the side chain has been a vigorous area of research to modulate the activation and inactivation pathways of vitamin D molecules. wikipedia.org

Table 1: Examples of Side Chain Modifications in Vitamin D Analogues and Their General Impact

Modification TypeExample of ChangeGeneral Impact on Biological Activity
Hydroxylation Introduction of a hydroxyl group at C24Can alter binding affinity and metabolic pathway. The 24R-hydroxy group is a key feature in some active metabolites. nih.gov
Alkylation Addition of methyl or ethyl groups at C24Can influence hydrophobic interactions within the LBP and affect metabolic stability.
Fluorination Introduction of fluorine atomsOften used to block metabolic oxidation, thereby increasing the half-life and potency of the analogue. wikipedia.org
Chain Extension/Truncation Lengthening or shortening the side chainAffects the positioning of the terminal end of the side chain within the LBP, impacting H12 stabilization.

Stereochemical Requirements for Receptor Binding and Efficacy

The stereochemistry of vitamin D analogues is a critical factor for their interaction with the VDR and, consequently, their biological efficacy. The specific spatial arrangement of atoms, particularly at chiral centers on the A-ring and the side chain, dictates the precise fit into the VDR's ligand-binding pocket.

The IUPAC nomenclature for vitamin D compounds designates the stereochemistry at various chiral centers, such as the 24R configuration. nih.gov This specific configuration is crucial, as even minor changes, like inversion from an 'R' to an 'S' configuration at a single center, can dramatically alter biological activity. nih.gov For example, the natural hormone 1α,25-dihydroxyvitamin D₃ features a specific stereochemistry that is optimal for VDR binding.

Rational Design Principles for Novel this compound Analogues

The rational design of novel vitamin D analogues, including those based on the this compound structure, aims to create compounds with more desirable therapeutic profiles, such as enhanced potency for specific targets or reduced calcemic effects. This process relies heavily on the established SAR principles.

Key strategies in the design of new analogues include:

Modification of the Side Chain: As discussed, the side chain is a primary target for modification. The goal is often to enhance hydrophobic interactions with the VDR's ligand-binding pocket or to block sites of metabolic degradation (e.g., C23, C24) to increase the compound's biological half-life. wikipedia.org Introducing groups like fluoro, oxo, or additional alkyl groups are common tactics. wikipedia.org

A-Ring Modification: The A-ring, containing the critical 1α-hydroxyl group, is another area for modification. Changes here can influence the hydrogen-bonding network within the receptor and modulate the potency of the analogue.

CD-Ring Modification: Although less common due to synthetic challenges, modifications to the CD-ring system can also have significant effects on vitamin D activity. wikipedia.org

Hybrid Compounds: Creating hybrid molecules that combine features from different active analogues is another approach to developing compounds with unique biological profiles.

The synthesis of these novel compounds is a complex process, often involving multi-step procedures. A common strategy is the convergent Wittig-Horner coupling reaction, which connects a synthetically prepared A-ring fragment with a CD-ring/side-chain fragment to produce the final vitamin D analogue. wikipedia.org

Computational Approaches in Predicting SAR and Ligand-Receptor Interactions

In recent years, computational chemistry has become an indispensable tool in the study of SAR and the design of new vitamin D analogues. Molecular modeling techniques allow researchers to visualize and analyze the interactions between a ligand like this compound and the VDR at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking experiments have been used extensively to understand how different vitamin D analogues, including those with C2-substitutions, fit into the VDR's ligand-binding domain. fishersci.be These studies can help explain why some analogues are active while others are not, based on their binding mode and the specific contacts they make with amino acid residues. fishersci.be For example, modeling suggests that active analogues position their 5,7-diene moiety parallel to the aromatic rings of tryptophan residues in the pocket, allowing for favorable π-π interactions. fishersci.be

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms over time. These simulations can be used to assess the stability of the complex and to analyze the network of hydrogen bonds and other interatomic contacts that hold the ligand in place. wikipedia.org For instance, MD simulations can show how the binding of a ligand influences the conformation of key structural elements of the VDR, such as helix 12, which is essential for coactivator recruitment and gene expression. wikipedia.org

These computational approaches allow for the pre-screening of virtual compounds, helping to prioritize which analogues should be synthesized and tested in the laboratory. This rational, computer-aided approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates.

Analytical Methodologies for 24r Methylcalciol Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 24R-methylcalciol, allowing for its isolation from other vitamin D analogs and interfering substances. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) depends on the specific requirements of the analysis, such as desired speed, resolution, and sensitivity. mims.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of vitamin D metabolites. units.it In the context of this compound, reversed-phase HPLC is typically employed, utilizing non-polar stationary phases like C8 or C18 columns. hznu.edu.cn The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through the column.

The mobile phase for vitamin D analysis often consists of a mixture of organic solvents such as methanol (B129727), acetonitrile (B52724), and water. wikipedia.orgguidetopharmacology.org The precise composition can be adjusted to optimize the separation of various metabolites. For instance, a gradient elution, where the solvent composition is changed over time, can be used to effectively separate a wide range of compounds within a single analytical run. guidetopharmacology.org Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the vitamin D chromophore, typically around 265 nm. wikipedia.org The development of an HPLC method involves a verification process to ensure its specificity, accuracy, precision, and linearity for the quantitative estimation of the target compound. wikipedia.org

Ultra-High-Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. mims.com For the analysis of vitamin D metabolites, UHPLC is often the preferred technique due to its superior performance. mims.com

UHPLC systems operate at much higher pressures to pump the mobile phase through the densely packed columns. mims.com This allows for the baseline separation of structurally similar isomers, such as the epimers of vitamin D metabolites, which can be challenging with conventional HPLC. nih.gov The enhanced speed of UHPLC is also a major advantage, with total sample run times often being less than five minutes, facilitating high-throughput analysis. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly sensitive and specific tool for the identification and quantification of compounds like this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites due to its high specificity and sensitivity, which allows it to overcome many of the limitations associated with immunoassays. mims.comuni.lu This technique combines the separation power of liquid chromatography (either HPLC or UHPLC) with the detection capabilities of tandem mass spectrometry.

After chromatographic separation, the analyte enters the mass spectrometer. Ionization is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). mims.com APCI is often preferred for the measurement of low-concentration metabolites like dihydroxylated forms of vitamin D as it can reduce matrix effects and improve sensitivity. mims.com For quantification, multiple reaction monitoring (MRM) is employed, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, ensuring highly specific detection. nih.gov

To enhance detection sensitivity, especially for metabolites present at very low concentrations, a derivatization step is often included in the sample preparation. mims.comnih.gov This process modifies the analyte to improve its ionization efficiency. mims.com The development of LC-MS/MS methods has enabled the simultaneous quantification of multiple vitamin D metabolites in a single run. lipidmaps.orgguidetopharmacology.org Validation of these methods demonstrates excellent linearity, accuracy, and precision, with limits of quantification often in the picogram-per-milliliter (pg/mL) range. nih.govnih.gov

Table 1: Performance Characteristics of a UHPLC-MS/MS Method for Vitamin D Metabolites
ParameterPerformanceCitation
Sample Volume 20 µL of plasma nih.gov
Run Time < 5 minutes nih.govnih.gov
Limit of Quantitation (LOQ) 10 - 20 pg/mL nih.govnih.gov
Intra-day Precision (RSD) 1.6 - 4.1% nih.govnih.gov
Inter-day Precision (RSD) 3.7 - 6.8% nih.govnih.gov
Recovery 55 - 85% nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of vitamin D metabolites. uni.lu In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. This method provides detailed structural information due to the hard electron ionization techniques used, which generate extensive fragmentation patterns. uni.lunih.gov

For the analysis of vitamin D compounds, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov A study on the GC-MS analysis of 24R,25-dihydroxyvitamin D3 utilized a deuterated internal standard for accurate quantification. nih.gov The analysis of the mass spectrum revealed that the molecular ion peak, rather than the base peak, was more suitable for the assay due to specific fragmentation patterns. nih.gov The GC-MS method was able to identify the pyro- and isopyro- isomers that form during the analysis by comparison with synthesized standards. nih.gov GC-MS is particularly useful in research for the structural elucidation of metabolites. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Immunoassay-Based Quantification (e.g., ELISA, RIA)

Immunoassays are methods that utilize the specific binding of antibodies to their antigens for the quantification of substances. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common types of immunoassays used for vitamin D measurement. units.it

These assays are often based on a competitive principle. wikipedia.orgnih.gov In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. nih.gov While automated immunoassays can be rapid and suitable for high-throughput screening, they have notable limitations. units.ituni.lu

A significant challenge for immunoassays in the context of vitamin D analysis is cross-reactivity. nih.gov Because different vitamin D metabolites have similar chemical structures, antibodies may not be able to distinguish perfectly between them, potentially leading to inaccurate measurements of total vitamin D levels. nih.govnih.gov For instance, some assays show different binding affinities for vitamin D2 and vitamin D3 metabolites. nih.govoutbreak.info The specificity of the antibody is a critical factor, and it is noted that for some metabolites like 24,25(OH)₂D, immunoassays are not available. mims.com While RIAs for certain vitamin D metabolites exist, they may require a pre-treatment step to release the vitamin from its binding protein. uni.lu

Advanced Sample Preparation Techniques for Biological Matrices (e.g., Protein Precipitation, Solid-Phase Extraction, Liquid-Liquid Extraction)

The accurate quantification of this compound and other vitamin D analogs in biological matrices is heavily reliant on robust sample preparation techniques. These methods are essential for removing interfering substances, such as proteins and phospholipids, and for concentrating the analyte of interest before instrumental analysis. nih.govchromatographyonline.comchromatographyonline.com The primary conventional techniques employed are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.commdpi.com

Protein Precipitation (PP)

Protein precipitation is a common initial step in the analysis of vitamin D metabolites from biological fluids like serum and plasma. chromatographyonline.combeckman.com Since vitamin D and its metabolites are extensively bound to proteins in circulation, releasing them is crucial for accurate measurement. mdpi.comresearchgate.net This is typically achieved by adding an organic solvent, which denatures the proteins and causes them to precipitate out of the solution. beckman.com

Commonly used solvents for protein precipitation include:

Methanol rsc.org

Acetonitrile rsc.org

Mixtures of acetonitrile and methanol beckman.com

2-propanol beckman.com

Studies have shown that the choice of solvent can significantly impact the recovery of vitamin D metabolites. For instance, methanol has demonstrated higher extraction efficiency for some hydroxylated vitamin D compounds compared to acetonitrile due to their better solubility in methanol. rsc.org To further enhance protein precipitation, a "salting-out" method, which involves adding a salt solution like zinc sulfate, can be used to promote protein aggregation through hydrophobic interactions. beckman.comresearchgate.net

Following the addition of the precipitating agent, the sample is typically vortexed and centrifuged to separate the precipitated proteins from the supernatant containing the analyte of interest. beckman.com The resulting filtrate can then be analyzed directly or undergo further cleanup steps. sigmaaldrich.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classical and widely utilized technique for the purification of hydrophobic compounds like this compound from aqueous biological samples. rsc.orgorientjchem.org The principle of LLE is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. orientjchem.org

The process generally involves:

Mixing the biological sample with an immiscible organic solvent. orientjchem.org

Shaking or vortexing the mixture to facilitate the transfer of the analyte from the aqueous phase to the organic phase. d-nb.infoacs.org

Separating the two phases, often by centrifugation. d-nb.info

Collecting the organic layer containing the analyte. orientjchem.org

Evaporating the solvent and reconstituting the dried extract in a suitable solvent for analysis. beckman.com

A variety of organic solvents can be used for LLE of vitamin D metabolites, including n-hexane, ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), and mixtures thereof. chromatographyonline.comrsc.orgd-nb.info The choice of solvent is critical for achieving high extraction efficiency. orientjchem.org For example, in some methods, a mixture of n-hexane and ethyl acetate has been effectively used for extracting vitamin D and its metabolites from human milk. d-nb.info Optimizing the number of extractions can also improve recovery; for some vitamin D metabolites, two extractions with MTBE have been shown to be more efficient than a single extraction. rsc.org

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and widely adopted technique for sample cleanup and concentration in bioanalysis. chromatographyonline.comsigmaaldrich.com It offers a more selective alternative to LLE and can significantly reduce matrix effects. phenomenex.com SPE utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte of interest while allowing interfering substances to pass through. chromatographyonline.comsigmaaldrich.com

The general SPE procedure involves the following steps:

Conditioning: The sorbent is prepared by washing it with a solvent to ensure reproducible retention of the analyte.

Loading: The pre-treated sample is passed through the sorbent bed.

Washing: The sorbent is washed with a specific solvent to remove any retained impurities.

Elution: The analyte of interest is recovered from the sorbent using an appropriate elution solvent.

Integration of Multi-Omics Approaches in Metabolic Profiling

The study of this compound and other vitamin D analogs is increasingly benefiting from the integration of multi-omics approaches to provide a more comprehensive understanding of their biological roles and mechanisms of action. labmanager.comnih.gov Multi-omics combines data from different molecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic view of a biological system. labmanager.commdpi.com

Metabolic Profiling

Metabolic profiling, or metabolomics, is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. nih.gov It provides a functional readout of the physiological state of a biological system. plos.org In the context of this compound research, metabolic profiling can help to:

Identify novel biomarkers associated with vitamin D metabolism and its perturbations. nih.gov

Elucidate the downstream metabolic pathways affected by this compound and other vitamin D analogs.

Understand the metabolic consequences of altered vitamin D signaling in various physiological and pathological conditions. nih.gov

Advanced analytical platforms, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are the primary tools used for metabolic profiling. nih.govplos.org These techniques can measure a wide range of metabolites simultaneously, providing a detailed snapshot of the metabolome. prodigest.eu

Multi-Omics Integration

By integrating metabolomic data with other omics datasets, researchers can build more comprehensive models of the biological effects of this compound. nih.gov For example:

Genomics and Metabolomics: Combining genomic data (e.g., single nucleotide polymorphisms in the vitamin D receptor gene) with metabolic profiles can help to understand how genetic variations influence an individual's metabolic response to vitamin D and its analogs.

Transcriptomics and Metabolomics: Integrating transcriptomic data (gene expression) with metabolomic data can reveal how this compound modulates gene expression to alter metabolic pathways. Transcriptomics studies have been instrumental in unraveling the mechanisms behind the antineoplastic effects of vitamin D analogs. frontiersin.org

Proteomics and Metabolomics: The combination of proteomics (protein expression) and metabolomics can provide insights into how this compound affects protein levels and enzyme activities, which in turn drive metabolic changes.

The integration of these diverse datasets allows for a more in-depth understanding of the complex signaling networks and molecular interactions that are influenced by vitamin D analogs. labmanager.comnih.gov This systems-level perspective is crucial for identifying new therapeutic targets and for developing a more personalized approach to vitamin D-based therapies. labmanager.com

Biological Roles and Functions of 24r Methylcalciol in Non Human Systems

Occurrence and Potential Functions in Plant Sterol Biosynthesis

While 24R-methylcalciol itself is not a direct, major end-product of typical plant sterol biosynthesis, its structural relative, 24-methyl sterols, are crucial components in plants. nih.gov Plants synthesize a wide variety of sterols, with 24-methylsterols and 24-ethylsterols being characteristic, in contrast to the 24-desmethylsterols found in animals. nih.gov The biosynthesis of these 24-alkylated sterols is a key feature of plant life and is highly regulated. biorxiv.org

The core of this process involves enzymes called S-adenosyl-L-methionine sterol methyltransferases (SMTs). nih.gov These enzymes are responsible for adding methyl groups to the sterol side chain at the C24 position. nih.govnih.gov SMT1 catalyzes the initial methylation of cycloartenol (B190886) to produce 24-methylenecycloartenol. biorxiv.orgnih.gov Subsequently, SMT2 is involved in the second methylation step that leads to the formation of 24-ethylsterols. biorxiv.orgnih.gov The balance between the production of 24-methylsterols (like campesterol) and 24-ethylsterols (like β-sitosterol and stigmasterol) is critical for various cellular functions and differs between plant species. nih.govbiorxiv.org

The ratio of these sterols has a significant impact on cellular processes, and even moderate changes can affect reproductive organs. biorxiv.org These sterols are essential for regulating the fluidity and permeability of cell membranes and are precursors to brassinosteroids, a class of plant hormones that regulate growth and development. nih.govbiorxiv.org Although vitamin D compounds, including potentially this compound, are found in some plants, their biosynthetic pathways are not as well understood as those for the major phytosterols. nih.gov It is believed that the enzymes regulating 24-demethylsterols and 24-ethylsterols are also involved in the regulation of these minor sterols. nih.gov

Presence and Activities in Fungal and Microbial Systems

Fungi, like plants, produce 24-demethylsterols, with ergosterol (B1671047) being a primary example. nih.gov The presence of SMT1 enzymes is a shared characteristic between plants and fungi. biorxiv.org Microbial communities are complex environments where interactions between different species, such as bacteria and fungi, are common. frontiersin.orgbiorxiv.org These interactions can be influenced by secondary metabolites, which are compounds not directly involved in growth but play a role in communication and competition. frontiersin.org

In some instances, bacteria can produce antifungal compounds to compete with fungi. nih.gov The interactions within these mixed microbial communities can trigger the production of novel secondary metabolites from otherwise silent gene clusters in fungi. frontiersin.org While the direct synthesis or activity of this compound by fungi and microbes is not extensively documented in the provided search results, the general context of fungal sterol synthesis and microbial interactions suggests a complex biochemical landscape where various sterol derivatives could play a role. Some patent documents list "(24S)-methylcalciol" and other vitamin D analogs in the context of compositions that may have activity against bacteria and fungi, but specific activities of the 24R isomer are not detailed. googleapis.comgoogleapis.com

Physiological Impact in Invertebrate and Vertebrate Model Organisms

Invertebrates: Invertebrates possess robust stress responses that involve hormones and neurohormones, which can modulate their immune functions. nih.gov These effects are complex and can be either suppressive or enhancing depending on the context. nih.gov The sensory systems of marine invertebrates, for example, can detect changes in their environment, leading to physiological and behavioral responses. frontiersin.org While the specific physiological impact of this compound on invertebrates is not detailed in the provided search results, the general principles of invertebrate physiology suggest that they would have mechanisms to respond to exogenous chemical compounds.

Vertebrates: Model organisms are non-human species used to understand biological phenomena with the expectation that the findings can provide insight into other organisms, including humans. wikipedia.org Common vertebrate models include the mouse (Mus musculus), zebrafish (Danio rerio), and the frog (Xenopus laevis). wikipedia.orgmdpi.comnih.gov These models are crucial for studying development, physiology, and disease. nih.govunina.it

Vitamin D and its analogs are known to have pleiotropic effects in vertebrates, classically in calcium homeostasis but also in regulating the immune system. nih.govnih.gov The hormonal form of vitamin D, 1,25-dihydroxyvitamin D, signals through a nuclear receptor to regulate gene expression in a highly cell-specific manner. nih.gov While the direct physiological impact of this compound on these model organisms is not explicitly detailed in the search results, it is listed as a vitamin D analog in several patents. googleapis.comjustia.comgoogle.com This suggests it is considered within the broader class of compounds that could have vitamin D-like activity, which in vertebrates, involves the regulation of calcium and phosphate (B84403) metabolism and immune function. google.com

Q & A

Q. How to conduct a systematic review of this compound’s pharmacological profiles?

  • Methodological Answer :

Search strategy : Use PubMed/Scopus queries with MeSH terms (e.g., "this compound" AND "pharmacokinetics").

Inclusion/exclusion criteria : Define by study type (e.g., in vivo only), species, and endpoints.

Risk of bias assessment : Apply SYRCLE’s tool for animal studies or GRADE for clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.